Tert-butyl4-(4-cyanooxan-4-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate, also known by its CAS number 91419-52-2, is a chemical compound with the molecular formula C₁₁H₁₈N₂O₂. It features a piperidine ring substituted with a tert-butyl ester group and a cyanooxan-4-yl moiety . This compound has applications in both research and industry.
Preparation Methods
Synthetic Routes: The synthesis of tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate involves several steps. One common synthetic route includes the following:
- Lithium hexamethyldisilazide (LiHMDS) is added dropwise to tert-butyl 4-cyanopiperidine-1-carboxylate in anhydrous tetrahydrofuran (THF) at -78°C .
- The reaction proceeds to yield the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Chemical Reactions Analysis
Reactivity: Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate can undergo various chemical reactions:
Substitution Reactions: It may participate in nucleophilic substitution reactions due to the presence of the cyanooxan-4-yl group.
Reduction Reactions: Reduction of the cyano group can yield the corresponding amine.
Other Transformations: Further functionalization can occur, depending on reaction conditions and reagents.
LiHMDS: Used as a strong base in the initial step.
Hydrogenation Catalysts: Employed for reduction reactions.
Nucleophiles: Used for substitution reactions.
Major Products: The major products depend on the specific reaction conditions. Reduction of the cyano group typically yields the corresponding piperidine amine.
Scientific Research Applications
Tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Organic Synthesis: It serves as a versatile intermediate for creating more complex molecules.
Materials Science: Its unique structure may contribute to novel materials.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
While tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate is relatively unique, it shares similarities with other piperidine derivatives, such as 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), which is an intermediate in fentanyl synthesis . the specific cyanooxan-4-yl substitution sets it apart.
Properties
Molecular Formula |
C16H26N2O3 |
---|---|
Molecular Weight |
294.39 g/mol |
IUPAC Name |
tert-butyl 4-(4-cyanooxan-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H26N2O3/c1-15(2,3)21-14(19)18-8-4-13(5-9-18)16(12-17)6-10-20-11-7-16/h13H,4-11H2,1-3H3 |
InChI Key |
JITFUYRFGBSJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2(CCOCC2)C#N |
Origin of Product |
United States |
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